
5-(Bromomethyl)-2-methylquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-methylquinoline hydrobromide is a chemical compound known for its unique structure and reactivity It belongs to the quinoline family, which is characterized by a fused ring system containing a benzene ring and a pyridine ring
准备方法
The synthesis of 5-(Bromomethyl)-2-methylquinoline hydrobromide typically involves the bromination of 2-methylquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt.
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
化学反应分析
5-(Bromomethyl)-2-methylquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes
科学研究应用
5-(Bromomethyl)-2-methylquinoline hydrobromide has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases. Its derivatives have shown promising biological activities in preclinical studies.
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties for applications in electronics and photonics.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-methylquinoline hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups into the quinoline ring system. This reactivity is exploited in the design of molecules with specific biological activities, targeting molecular pathways involved in disease processes.
相似化合物的比较
Similar compounds to 5-(Bromomethyl)-2-methylquinoline hydrobromide include:
2-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the ring structure, being a pyridine derivative rather than a quinoline derivative.
5-Bromouracil: A brominated derivative of uracil, used primarily as an experimental mutagen in genetic research.
5-Bromo-2-methylpyridine: Another brominated compound with a simpler structure compared to the quinoline derivative.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
属性
分子式 |
C11H11Br2N |
|---|---|
分子量 |
317.02 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8;/h2-6H,7H2,1H3;1H |
InChI 键 |
WJCCSOLTWMWCDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC(=C2C=C1)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


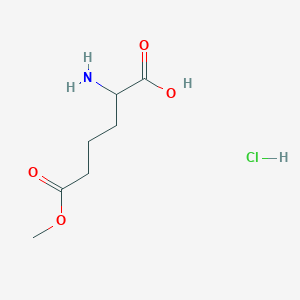
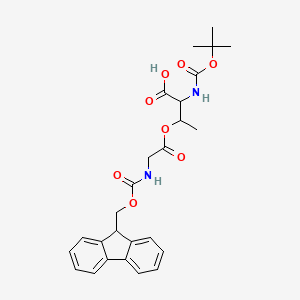
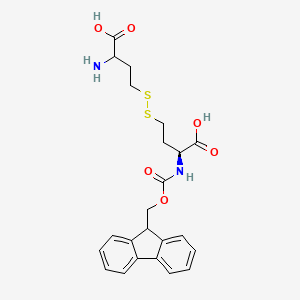


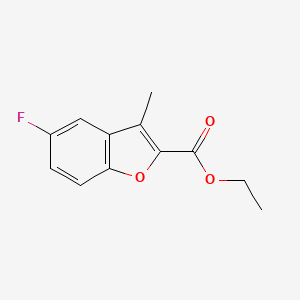
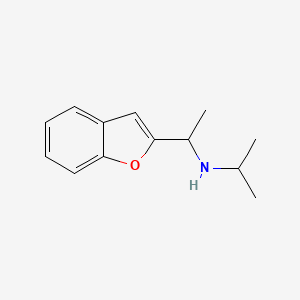
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
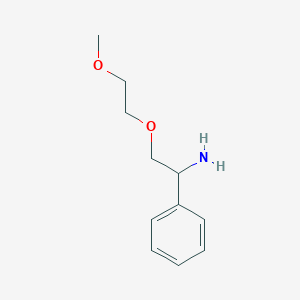
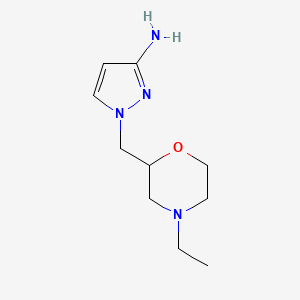
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)


